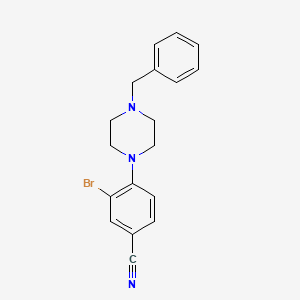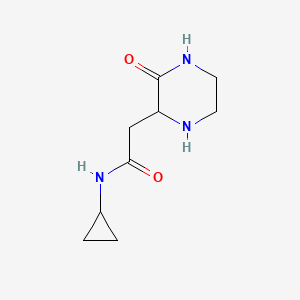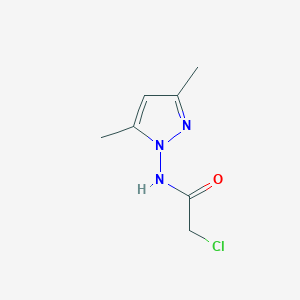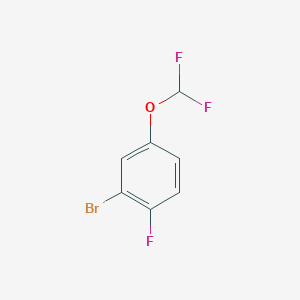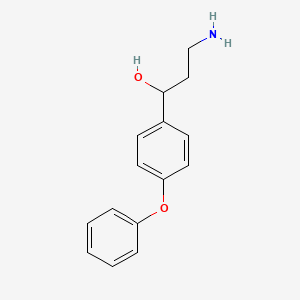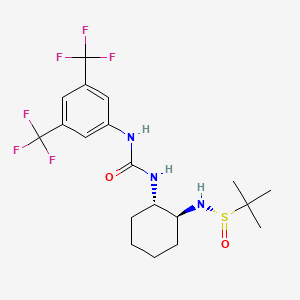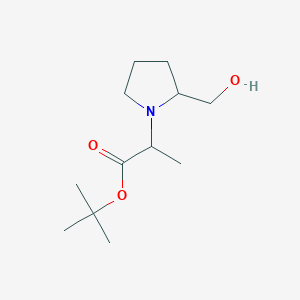
2-(ヒドロキシメチル)ピロリジン-1-イルプロパン酸tert-ブチルエステル
概要
説明
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is an organic compound that features a tert-butyl ester group and a pyrrolidine ring with a hydroxymethyl substituent
科学的研究の応用
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as radical-induced dehydrogenative heterocyclization . More research is required to determine the exact mode of action of this compound.
Biochemical Pathways
Related compounds have been implicated in various biochemical pathways, such as the oxidation to nitrone using m-chloroperbenzoic acid
Result of Action
Related compounds have been shown to have various effects, such as targeted protein degradation . More research is needed to understand the specific effects of this compound.
生化学分析
Biochemical Properties
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, proteins, and nucleic acids, affecting their structure and function. It may inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. Additionally, tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate can change over time. This compound’s stability and degradation can impact its long-term effects on cellular function. For instance, it may degrade into different metabolites that have distinct biological activities. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects can be observed, where a specific dosage level triggers significant biological responses. These effects can include alterations in organ function, immune response, and overall health of the animal .
Metabolic Pathways
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic pathways can influence the compound’s bioavailability, activity, and toxicity. Additionally, tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its biological activity and function. For example, its distribution in specific tissues or organelles can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate typically involves the reaction of tert-butyl acrylate with a pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the pyrrolidine to the acrylate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
- Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]butanoate
Uniqueness
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate is unique due to its specific combination of functional groups and structural features
特性
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(11(15)16-12(2,3)4)13-7-5-6-10(13)8-14/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJULGYGNXOOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


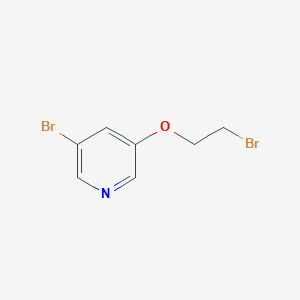
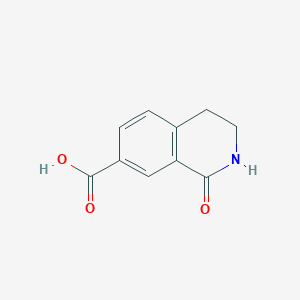
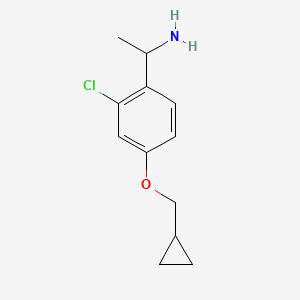

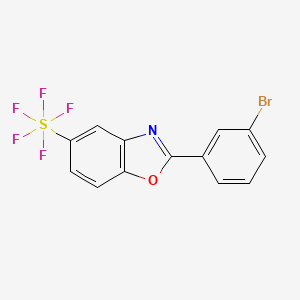
![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)
